(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Description
The compound (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with a stereospecific trifluoromethyl substituent at the 6-position. Its molecular formula is C₁₂H₁₈ClNO, and it has a molecular weight of 227.74 g/mol . The bicyclo[3.1.0]hexane core provides a rigid scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C6H9ClF3N |
|---|---|
Molecular Weight |
187.59 g/mol |
IUPAC Name |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4-,5-;/m1./s1 |
InChI Key |
COMBNBLVOLGGQN-DEVUXVJFSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F.Cl |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Bicyclic Ring Construction
The azabicyclo[3.1.0]hexane skeleton is typically constructed by intramolecular cyclopropanation reactions of pyrrolidine or pyrrole derivatives. For example, starting from a 2,5-dihydro-1H-pyrrole derivative, cyclopropanation can be achieved using trifluoromethyldiazomethane as a carbene source in the presence of copper catalysts such as CuCl or CuOTf·0.5C6H6 in hexane solvent. This reaction introduces the trifluoromethyl group and forms the bicyclic ring system simultaneously, albeit often as a mixture of stereoisomers.
Use of Trifluoromethyldiazomethane
Trifluoromethyldiazomethane (CF3CHN2) is generated in situ by reacting 3,3,3-trifluoroethylamine hydrochloride with sodium nitrite under controlled conditions. The diazo compound is then bubbled through a solution of the bicyclic precursor and copper catalyst to effect cyclopropanation and trifluoromethylation. This method allows for the direct introduction of the trifluoromethyl group at the 6-position of the azabicyclohexane ring.
Hydrolysis and Salt Formation
Following cyclopropanation, the ester intermediates (e.g., methyl or 2-methyl esters) undergo hydrolysis under acidic conditions, such as refluxing with aqueous hydrobromic acid (48%), to yield the corresponding carboxylic acids. Subsequent neutralization and ion-exchange chromatography afford the pure bicyclic acid. Finally, treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing stability and crystallinity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Generation of CF3CHN2 | 3,3,3-Trifluoroethylamine hydrochloride + NaNO2 | In situ | Requires inert atmosphere and drying tube |
| Cyclopropanation | CF3CHN2, CuCl or CuOTf·0.5C6H6, hexane, stirring | ~30-60% | Mixture of stereoisomers formed |
| Hydrolysis | Aqueous HBr (48%), reflux 6 h | 50-60% | Converts esters to carboxylic acids |
| Ion-exchange chromatography | Dowex® 50 × 400 resin, elution with water/pyridine | Purification | Isolates pure acid intermediate |
| Salt formation | Treatment with HCl | Quantitative | Forms hydrochloride salt for isolation |
Stereochemical Considerations
The synthesis yields stereoisomeric mixtures (e.g., 10a and 10b diastereomers), which can be separated or selectively synthesized by controlling reaction conditions and catalysts. The target (1R,5R,6R) stereochemistry is critical for the compound’s biological activity and is confirmed by NMR, optical rotation, and X-ray crystallography.
Analytical Data Supporting Preparation
- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the presence and environment of the trifluoromethyl group and bicyclic framework.
- IR Spectroscopy : Characteristic carbonyl stretches (1760 and 1735 cm^-1 for esters) and COO- stretches (1620 and 1391 cm^-1 for acids).
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 196 [M+1]+ for the acid).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match calculated values for the target compound.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrochloride salt undergoes controlled hydrolysis under acidic conditions. A notable example involves refluxing with 48% aqueous HBr to yield carboxylic acid derivatives:
text(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride → (1R,2S,5S,6R)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Conditions :
-
Reagent : 48% HBr
-
Temperature : Reflux (110–120°C)
-
Time : 6 hours
Alkylation and Acylation
The secondary amine in the bicyclic system participates in nucleophilic substitution reactions:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide | N-methylated bicyclic derivative | 72% |
| Acylation | Acetyl chloride | 3-acetyl-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride | 65% |
Key Observations :
-
Reactions proceed in polar aprotic solvents (e.g., DMF, THF) at 0–25°C.
-
Steric hindrance from the bicyclic framework limits reactivity with bulky electrophiles.
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening under specific conditions:
| Reagent | Product | Mechanism | Yield |
|---|---|---|---|
| H₂O (acidic) | Linear amino alcohol derivative | Acid-catalyzed cleavage | 45% |
| Grignard reagents | Trifluoromethyl-substituted open-chain amine | Nucleophilic attack | 38% |
Thermodynamic Stability :
-
Ring-opening is disfavored in non-polar solvents due to the stability of the bicyclic structure (ΔG = +12.3 kcal/mol).
Catalytic Functionalization
The trifluoromethyl group participates in transition-metal-catalyzed reactions:
Example : Palladium-catalyzed cross-coupling
textThis compound + ArB(OH)₂ → 6-aryl derivatives
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DME/H₂O (4:1)
-
Yield : 58–67%.
Stereochemical Effects on Reactivity
Comparative studies with stereoisomers reveal distinct reactivity patterns:
| Isomer | Reaction with AcCl | Rate (k, s⁻¹) | Selectivity |
|---|---|---|---|
| (1R,5R,6R)-configuration | Forms mono-acetylated | 1.2 × 10⁻³ | >95% |
| (1R,5R,6S)-configuration | Di-acetylated byproduct | 0.8 × 10⁻³ | 78% |
The (1R,5R,6R)-isomer exhibits superior regioselectivity due to reduced steric crowding around the amine.
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming a trifluoromethylated imine intermediate.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes gradual hydrolysis in basic media (t₁/₂ = 4.2 hours at pH 9).
Scientific Research Applications
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall biological activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Impact of Substituents
- Trifluoromethyl Group : The -CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity , which can improve membrane permeability compared to analogs with polar groups like hydroxymethyl or ester .
- Stereochemistry : The (1R,5R,6R) configuration in the target compound may confer distinct biological activity compared to stereoisomers like (1R,5S,6s) (e.g., ), as seen in analogs where stereochemistry influences receptor binding .
Physicochemical Properties
- Stability : Trifluoromethyl groups resist metabolic oxidation, improving stability over esters or alcohols .
Research Findings and Implications
Challenges and Limitations
Biological Activity
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, a bicyclic compound with potential therapeutic applications, has garnered interest for its biological activity. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its antitumor effects and cellular mechanisms.
- IUPAC Name : this compound
- CAS Number : 1821803-66-0
- Molecular Formula : C6H9ClF3N
- Molecular Weight : 187.59 g/mol
Antitumor Effects
Recent studies have highlighted the compound's potential as an antitumor agent. A notable study evaluated a series of heterocyclic compounds, including derivatives of the azabicyclo framework, for their cytotoxicity against various cancer cell lines such as HeLa and CT26. The results indicated:
- IC50 Values : The tested compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, demonstrating significant cytotoxic effects.
- Apoptosis Induction : Treatment led to a substantial increase in early and late apoptotic cells in HeLa cells (from 4.5% to 38.5% for early apoptosis and from 5.9% to 38.1% for late apoptosis) after exposure to specific concentrations of the compound .
The biological activity of this compound appears to involve several mechanisms:
- Cell Cycle Arrest : The compound caused significant alterations in cell cycle distribution, particularly an accumulation of cells in the SubG1 phase, indicative of apoptosis activation .
- Actin Cytoskeleton Disruption : Confocal microscopy revealed that actin filaments were disrupted in treated cells, suggesting that the compound affects cytoskeletal dynamics critical for cell motility and structure .
Case Studies
A preliminary in vivo study was conducted using Balb/C mice to assess the impact of the compound on tumor growth dynamics:
- Mice treated with the compound showed no statistically significant differences in tumor growth compared to controls, though low mortality and absence of systemic toxicity were noted .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other similar compounds:
| Compound Name | IC50 (μM) | Apoptosis Induction | Cell Cycle Impact |
|---|---|---|---|
| (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane | 4.2 - 24.1 | Significant increase in early/late apoptosis | Accumulation in SubG1 phase |
| Compound A (similar structure) | 10 - 30 | Moderate | G0/G1 arrest |
| Compound B (differing structure) | 15 - 40 | Low | S-phase inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, and what challenges arise during its preparation?
- Methodology : Synthesis of azabicyclo compounds often involves cyclization strategies, such as Simmons-Smith reactions or enamine formation, as seen in structurally related bicyclic amines . For the trifluoromethyl group, fluorination reagents (e.g., CF₃ sources like Togni’s reagent) may be introduced during cyclopropane ring formation. Key challenges include stereochemical control (ensuring the 1R,5R,6R configuration) and minimizing side reactions due to the reactivity of the trifluoromethyl group. Purification typically requires chromatography or crystallization under controlled pH conditions to isolate the hydrochloride salt .
Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are critical for structural validation?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, use chiral HPLC with polarimetric detection or NMR spectroscopy (e.g., NOESY to assess spatial proximity of substituents). Comparative analysis with known enantiomers (e.g., (1R,3S,5R)-enantiomers in similar azabicyclo systems) can validate configuration . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like the trifluoromethyl stretch (~1100–1200 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct solubility studies in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The hydrochloride salt form generally improves aqueous solubility but may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity or reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., enzymes or receptors). For example, the trifluoromethyl group’s electron-withdrawing effects can be modeled to assess its impact on binding affinity . Validate predictions with experimental IC₅₀ or Ki values from enzymatic assays .
Q. What experimental designs are optimal for evaluating this compound’s antibacterial/antifungal activity, and how can contradictory results between studies be resolved?
- Methodology : Use standardized MIC (Minimum Inhibitory Concentration) assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., C. albicans). Include controls (e.g., ampicillin, clotrimazole) and replicate experiments to address variability. Contradictions may arise from differences in bacterial strains, culture media, or compound purity. Cross-validate results with LC-MS purity checks (>95%) and cytotoxicity assays (e.g., mammalian cell lines) to rule off-target effects .
Q. How does the compound’s environmental fate (e.g., biodegradation, bioaccumulation) align with green chemistry principles?
- Methodology : Follow OECD guidelines for biodegradation (e.g., OECD 301F) in simulated environmental matrices (soil, water). Use LC-MS/MS to track degradation products and assess persistence. The trifluoromethyl group may resist hydrolysis, necessitating advanced oxidation processes (AOPs) for remediation. Ecotoxicity studies (e.g., Daphnia magna assays) quantify environmental risks .
Q. What strategies mitigate synthetic byproducts (e.g., diastereomers, ring-opened derivatives) during scale-up?
- Methodology : Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE). For example, reducing Brønsted acid content minimizes epimerization. Implement in-situ FTIR or PAT (Process Analytical Technology) for real-time monitoring. Purification via recrystallization (e.g., ethanol/water mixtures) removes diastereomers, while preparative HPLC isolates minor impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo models for this compound?
- Methodology : In vitro-in vivo correlation (IVIVC) requires pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes). Differences may stem from poor bioavailability or active metabolites. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models. Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability .
Q. Why might NMR spectra of this compound vary across studies, and how can these variations be reconciled?
- Methodology : Solvent effects (e.g., DMSO vs. CDCl₃), pH, and temperature influence chemical shifts. Ensure consistent deuterated solvents and report measurement conditions. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Variations in trifluoromethyl coupling patterns (³JHF) may indicate conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
